Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate
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Overview
Description
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate is an organic compound with a complex structure that includes an ethyl ester, an amino group, and a brominated methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate can be achieved through several methods. One common approach involves the N-methylation of bromotoluene followed by an amination reaction to yield the desired product . The reaction conditions typically involve the use of organic solvents such as ethanol, methanol, or chloroform, and the reactions are often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the brominated group to a less reactive form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as hydroxyl or amino groups.
Scientific Research Applications
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the brominated methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate: shares similarities with other brominated aromatic compounds and amino esters.
2-Amino-3-bromo-5-nitrobenzonitrile: Another brominated aromatic compound with different functional groups.
Thiophene derivatives: These compounds also contain heteroatoms and exhibit diverse biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.
Biological Activity
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular properties:
- CAS Number : 1432677-66-1
- Molecular Formula : C12H14BrNO3
- Molecular Weight : Approximately 288.14 g/mol
The compound contains an ethyl ester group, an amino group, and a bromo-substituted methoxyphenyl moiety, which contribute to its chemical reactivity and biological interactions.
Synthesis Methods
Various synthetic routes have been developed for the production of this compound. Common methods include:
- Microwave-Assisted Synthesis : This method enhances reaction efficiency and yield.
- Conventional Heating : Traditional heating methods are also employed but may result in lower yields compared to microwave techniques.
The following table summarizes the yields and conditions for different synthesis methods:
Synthesis Method | Yield (%) | Reaction Conditions |
---|---|---|
Microwave-Assisted | 71% | Acetonitrile, 20°C for 36 hours |
Conventional Heating | Varies | Typically higher temperatures for extended periods |
Pharmacological Profile
This compound has demonstrated a range of biological activities, particularly in pharmacology. Key areas of research include:
- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. Preliminary studies indicate IC50 values ranging from 5 to 10 µM, suggesting potent anticancer properties .
- Mechanism of Action : The compound's mechanism involves disrupting microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. Notably, studies have shown that it activates caspase pathways associated with programmed cell death .
- Interaction with Biological Targets : this compound interacts with specific biological macromolecules, influencing pathways critical for cell proliferation and survival.
Case Studies
A recent study evaluated the cytotoxic effects of this compound on HeLa cells, revealing significant apoptosis induction at concentrations as low as 20 µM. The results are summarized below:
Concentration (µM) | % Cell Viability | Apoptosis Induction (%) |
---|---|---|
20 | 51.5 | 81 |
30 | 70.5 | 70 |
50 | <10 | >90 |
These findings highlight the compound's potential as a therapeutic agent in cancer treatment .
Applications
This compound is utilized in various fields:
- Medicinal Chemistry : As a lead compound for developing new anticancer drugs.
- Biochemical Research : Serves as a tool for studying apoptosis mechanisms and cellular pathways.
Properties
Molecular Formula |
C11H14BrNO3 |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H14BrNO3/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7/h4-6,10H,3,13H2,1-2H3 |
InChI Key |
PHSXQEQCDRUHGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)OC)Br)N |
Origin of Product |
United States |
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